![molecular formula C11H13FN2O2 B7625170 N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE](/img/structure/B7625170.png)
N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE is a chemical compound with the molecular formula C9H10FNO. It is also known as 2’-Fluoroacetanilide. This compound is characterized by the presence of an acetamido group attached to a fluorophenyl methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE typically involves the reaction of 2-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Fluoroaniline is reacted with acetic anhydride in the presence of a catalyst such as pyridine.
Step 2: The reaction mixture is heated to a specific temperature to facilitate the formation of the acetamido group.
Step 3: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2’-Fluoroacetanilide
- N-(2-fluorophenyl)acetamide
Uniqueness
N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE is unique due to the presence of both acetamido and fluorophenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[acetamido-(2-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-7(15)13-11(14-8(2)16)9-5-3-4-6-10(9)12/h3-6,11H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFAJGIFSTYNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
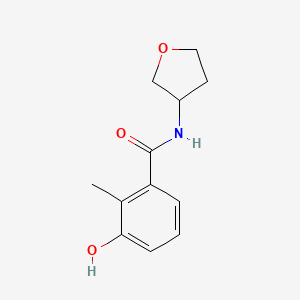
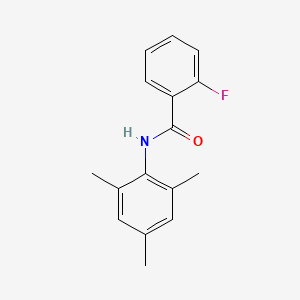
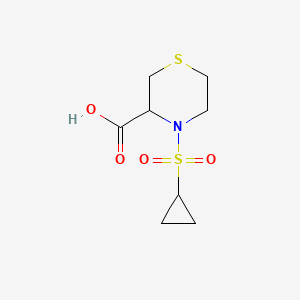
![2-chloro-N-[(1-methylpyrazol-3-yl)methyl]quinazolin-4-amine](/img/structure/B7625101.png)
![5-[(3,4-Difluorophenyl)methyl]-1,2,3,4-tetrahydro-1,5-benzodiazepine](/img/structure/B7625105.png)
![3-[(3-Chloro-4-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7625111.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7625120.png)
![2-[[3-(Dimethylamino)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B7625129.png)
![2-[[5-(4-propan-2-ylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-prop-2-ynylacetamide](/img/structure/B7625136.png)
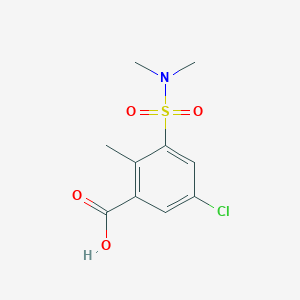
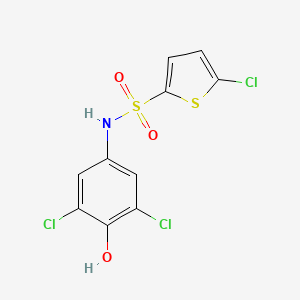
![N-[(4-methoxy-6-methylpyridin-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B7625152.png)
![2-[(4-Hydroxy-3,5-dimethylphenyl)methyl-methylamino]acetamide](/img/structure/B7625166.png)
![8-(3,3-Dimethylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7625177.png)
